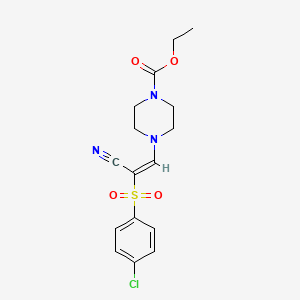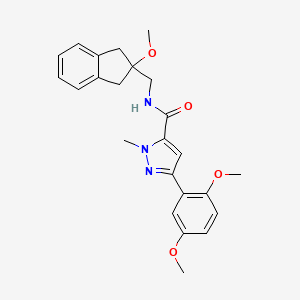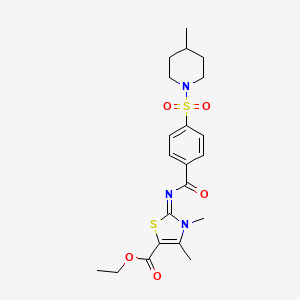
Astragaloside VI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Astragaloside VI es un compuesto de saponina bioactivo derivado de las raíces de Astragalus membranaceus, una hierba medicinal tradicional china. Este compuesto es conocido por sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, antioxidantes y neuroprotectores. This compound ha atraído una atención significativa en los últimos años debido a sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades y la promoción de la salud en general.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Astragaloside VI involucra varios pasos, comenzando por la extracción de la materia prima, Astragalus membranaceus. El proceso de extracción generalmente involucra el uso de solventes como etanol o metanol para aislar las saponinas. El extracto crudo se somete luego a técnicas cromatográficas para purificar this compound.
Métodos de Producción Industrial: La producción industrial de this compound sigue un proceso similar de extracción y purificación, pero a mayor escala. Se ha explorado el uso de técnicas de extracción avanzadas como la extracción asistida por microondas y la extracción ultrasónica para mejorar el rendimiento y la eficiencia del proceso. Además, la metodología de superficie de respuesta se ha empleado para optimizar las condiciones de extracción, asegurando la máxima recuperación de this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones: Astragaloside VI experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.
Reactivos y Condiciones Comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio en condiciones controladas para introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se emplean para reducir grupos funcionales específicos, alterando la reactividad del compuesto.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos por otros, utilizando reactivos como haluros de alquilo y cloruros de acilo.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con propiedades farmacológicas únicas. Estos derivados se estudian a menudo por su bioactividad mejorada y sus posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como material de partida para sintetizar nuevos compuestos con propiedades farmacológicas mejoradas.
- Se estudia por su reactividad química y su potencial como compuesto líder en el descubrimiento de fármacos.
Biología:
- Promueve la proliferación de células madre neurales y mejora la recuperación de la función neurológica en modelos de lesión isquémica cerebral.
- Exhibe propiedades antiinflamatorias y antioxidantes, convirtiéndolo en un compuesto valioso para estudiar los mecanismos de protección celular .
Medicina:
- Se investiga su potencial en el tratamiento de enfermedades neurodegenerativas, enfermedades cardiovasculares y diabetes.
- Muestra promesa en mejorar la función inmunológica y promover la salud general.
Industria:
- Se utiliza en el desarrollo de suplementos para la salud y alimentos funcionales.
- Se explora su potencial en formulaciones cosméticas debido a sus propiedades antioxidantes .
Mecanismo De Acción
Astragaloside VI ejerce sus efectos a través de varios objetivos y vías moleculares:
Vía de señalización EGFR/MAPK: Activa el receptor del factor de crecimiento epidérmico (EGFR) y las cascadas de señalización de la proteína quinasa activada por mitógeno (MAPK), promoviendo la proliferación de células madre neurales y la neurogénesis.
Mecanismo Antioxidante: Elimina las especies reactivas de oxígeno y mejora la actividad de las enzimas antioxidantes, protegiendo las células del estrés oxidativo.
Mecanismo Antiinflamatorio: Inhibe la producción de citoquinas proinflamatorias y reduce la inflamación al modular las vías de señalización clave .
Comparación Con Compuestos Similares
Astragaloside VI se compara a menudo con otras saponinas derivadas de Astragalus membranaceus, como Astragaloside IV y Astragaloside VII.
Compuestos Similares:
Astragaloside IV: Conocido por sus propiedades antiinflamatorias y antioxidantes, Astragaloside IV se estudia ampliamente por su potencial en el tratamiento de enfermedades cardiovasculares y diabetes.
Astragaloside VII: Exhibe efectos inmunomoduladores y se explora por su potencial como adyuvante de vacunas.
Unicidad de this compound:
- This compound es único en su capacidad de promover la proliferación de células madre neurales y mejorar la recuperación de la función neurológica, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas.
- Su activación específica de la vía de señalización EGFR/MAPK lo diferencia de otras saponinas, destacando su potencial para promover la neurogénesis y la reparación cerebral .
This compound sigue siendo objeto de una amplia investigación, con estudios en curso que exploran su potencial terapéutico completo y sus aplicaciones en varios campos.
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H78O19/c1-41(2)26(64-40-35(28(52)21(51)18-60-40)65-39-34(58)32(56)30(54)24(17-49)63-39)9-11-47-19-46(47)13-12-43(5)36(45(7)10-8-27(66-45)42(3,4)59)20(50)15-44(43,6)25(46)14-22(37(41)47)61-38-33(57)31(55)29(53)23(16-48)62-38/h20-40,48-59H,8-19H2,1-7H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,40-,43+,44-,45+,46-,47+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVEPQEIRRVKG-SXCMWBRFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H78O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)

![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)
![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzene-1-sulfonamide](/img/structure/B2492583.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)
![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)


![N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2492598.png)
